molecular formula C8H11ClFN B2727409 (S)-2-Fluoro-1-phenylethanamine hydrochloride CAS No. 886216-59-7

(S)-2-Fluoro-1-phenylethanamine hydrochloride

Cat. No.: B2727409
CAS No.: 886216-59-7
M. Wt: 175.63
InChI Key: OLMLEABQOBEBQU-DDWIOCJRSA-N
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Description

(S)-2-Fluoro-1-phenylethanamine hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the ethylamine chain and a phenyl group attached to the first carbon. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-Fluoro-1-phenylethanol.

    Conversion to Amine: The hydroxyl group of (S)-2-Fluoro-1-phenylethanol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with an amine source.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethanamine derivatives.

Scientific Research Applications

(S)-2-Fluoro-1-phenylethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-2-Fluoro-1-phenylethanamine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    2-Fluoro-1-phenylethanol: The alcohol precursor used in the synthesis.

    2-Fluoro-1-phenylethylamine: The free base form without the hydrochloride salt.

Uniqueness: (S)-2-Fluoro-1-phenylethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

(S)-2-Fluoro-1-phenylethanamine hydrochloride, also known by its CAS number 886216-59-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • IUPAC Name : (S)-2-fluoro-1-phenylethan-1-amine hydrochloride
  • Molecular Formula : C8H11ClFN
  • Molecular Weight : 175.63 g/mol
  • Purity : 97% .

Synthesis Pathways

The synthesis of this compound typically involves several key steps, including the introduction of the fluorine substituent and the formation of the amine group. Various synthetic routes have been explored, focusing on stereoselective approaches to ensure the desired configuration is achieved efficiently .

Pharmacological Profile

This compound is structurally related to phenethylamines, which are known to interact with neurotransmitter systems in the brain. Research indicates that compounds within this class can exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and is a target for drugs treating mood disorders and other psychiatric conditions .

Case Studies and Research Findings

  • Serotonergic Activity :
    • A study examining various phenethylamines found that this compound exhibited binding affinity for 5-HT2A receptors, suggesting potential applications in mood modulation and antidepressant therapies .
    • Another research highlighted that modifications in the phenethylamine structure could enhance selectivity for specific serotonin receptor subtypes, potentially leading to fewer side effects compared to non-selective agonists .
  • Neuroprotective Effects :
    • Preliminary in vivo studies indicated that this compound may offer neuroprotective benefits under hypoxic conditions. In experiments with mice, administration of the compound resulted in increased survival times during induced hypoxia, suggesting a protective effect against oxygen deprivation .
  • Cardiovascular Safety :
    • Evaluations conducted as part of drug development programs have focused on the cardiovascular implications of compounds similar to this compound. These studies emphasize the importance of monitoring cardiac function when developing serotonergic agents due to potential risks associated with valvular heart disease .

Summary Table of Biological Activities

Biological ActivityObservations
5-HT2A Receptor Binding Exhibits binding affinity; potential for mood modulation therapies
Neuroprotective Effects Increased survival times in hypoxia models; suggests protective mechanisms
Cardiovascular Safety Requires monitoring due to risks associated with serotonergic agents

Properties

IUPAC Name

(1S)-2-fluoro-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLEABQOBEBQU-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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